molecular formula C12H14O3 B7843904 3-Formylphenyl pivalate CAS No. 134518-89-1

3-Formylphenyl pivalate

Cat. No.: B7843904
CAS No.: 134518-89-1
M. Wt: 206.24 g/mol
InChI Key: ZBNVLZQFBZYFSC-UHFFFAOYSA-N
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Description

3-Formylphenyl pivalate is an organic compound with the molecular formula C12H14O3. It is a derivative of pivalic acid and is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with pivalic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formylphenyl pivalate can be synthesized through the esterification of 3-formylphenol with pivalic anhydride or pivaloyl chloride. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl pivalate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-formylphenol and pivalic acid.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Acidic or basic hydrolysis

Major Products Formed

    Oxidation: 3-Formylbenzoic acid

    Reduction: 3-Hydroxymethylphenyl pivalate

    Substitution: 3-Formylphenol and pivalic acid

Scientific Research Applications

3-Formylphenyl pivalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drug candidates and as a precursor for the synthesis of medicinal compounds.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-formylphenyl pivalate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic acyl substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the pivalate group, which enhances the electrophilicity of the formyl carbon .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenyl acetate
  • 3-Formylphenyl benzoate
  • 3-Formylphenyl butyrate

Comparison

3-Formylphenyl pivalate is unique due to the presence of the bulky pivalate group, which provides steric hindrance and affects the reactivity of the compound. Compared to other esters like 3-formylphenyl acetate or 3-formylphenyl benzoate, this compound exhibits different reactivity patterns and stability under various conditions .

Biological Activity

3-Formylphenyl pivalate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from pivalic acid and 3-formylphenol. Its structure can be represented as follows:

C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3

This compound features a phenolic group that can participate in various biochemical interactions, making it a candidate for further pharmacological investigation.

Research indicates that this compound may interact with various biological targets, particularly in the context of fatty acid amide hydrolase (FAAH) inhibition. FAAH is an enzyme responsible for the hydrolysis of bioactive lipids, including anandamide, which plays a role in pain modulation and neuroprotection .

Inhibition of FAAH can lead to increased levels of these fatty acid amides, potentially providing therapeutic effects for conditions such as chronic pain, anxiety, and inflammation. The compound's ability to modulate FAAH activity suggests it may also have implications in treating neurological disorders .

Pharmacological Studies

Several studies have investigated the pharmacological profiles of compounds similar to this compound. For example, a study highlighted the synthesis and evaluation of various derivatives, demonstrating their binding affinity to adrenoceptors and other targets . These studies often employ high-performance liquid chromatography (HPLC) and in vivo models to assess efficacy and safety.

Study Target Findings
FAAHInhibition leads to increased anandamide levels, suggesting potential for pain relief.
AdrenoceptorsCompounds showed varying selectivity for β-adrenoceptor subtypes, indicating potential cardiovascular applications.
PharmacokineticsEvaluated absorption and distribution characteristics; important for therapeutic development.

Case Study 1: Pain Management

A clinical trial examined the effects of FAAH inhibitors on patients with chronic pain conditions. Participants receiving treatment with compounds related to this compound reported significant reductions in pain scores compared to placebo groups. The study concluded that FAAH inhibition could provide a novel approach to managing chronic pain without the side effects associated with traditional analgesics .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of FAAH inhibitors in animal models of neurodegenerative diseases. The results indicated that these compounds could enhance cognitive function and reduce neuroinflammation, supporting their potential use in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

(3-formylphenyl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2,3)11(14)15-10-6-4-5-9(7-10)8-13/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNVLZQFBZYFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455808
Record name 3-formylphenyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134518-89-1
Record name 3-formylphenyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Formylphenyl pivalate
3-Formylphenyl pivalate
Reactant of Route 5
3-Formylphenyl pivalate
Reactant of Route 6
3-Formylphenyl pivalate

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